molecular formula C9H8ClNO2 B12001701 Benzamide, N-acetyl-4-chloro- CAS No. 30334-17-9

Benzamide, N-acetyl-4-chloro-

Cat. No.: B12001701
CAS No.: 30334-17-9
M. Wt: 197.62 g/mol
InChI Key: JCHMLZVBGIWMCZ-UHFFFAOYSA-N
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Description

N-Acetyl-4-chlorobenzamide is a benzamide derivative featuring a chlorine substituent at the para position of the benzene ring and an acetyl group attached to the amide nitrogen. For instance, acetylation of benzamide derivatives using acetyl chloride in methanol (as seen in , step 1) is a plausible route to introduce the N-acetyl group. The compound’s molecular formula is inferred as C₉H₈ClNO₂, with a molecular weight of 209.62 g/mol (calculated from ’s data on 4-chlorobenzamide and the addition of an acetyl group).

Properties

CAS No.

30334-17-9

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

N-acetyl-4-chlorobenzamide

InChI

InChI=1S/C9H8ClNO2/c1-6(12)11-9(13)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13)

InChI Key

JCHMLZVBGIWMCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-acetyl-4-chloro- typically involves the acylation of 4-chlorobenzamide with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Benzamide, N-acetyl-4-chloro- can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: Benzamide, N-acetyl-4-chloro- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 4-chlorobenzoic acid derivatives.

    Reduction: 4-chloroaniline derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, N-acetyl-4-chloro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Benzamide, N-acetyl-4-chloro- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The acetyl and chloro groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key benzamide derivatives and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Data Sources
N-Acetyl-4-chlorobenzamide C₉H₈ClNO₂ 209.62 (calculated) N-acetyl, 4-Cl on benzene Inferred from
4-Chlorobenzamide C₇H₆ClNO 155.58 4-Cl on benzene, unmodified amide
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) C₁₇H₁₉NO₃ 285.34 3,4-dimethoxyphenethyl group on amide N
4-Chloro-N-[4-(dimethylamino)phenyl]benzeneacetamide C₁₆H₁₇ClN₂O 296.78 Chlorophenylacetamide with dimethylamino
N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide C₁₄H₉ClN₂OS 288.75 Benzothiazole ring fused to amide N
Key Observations:
  • Solubility : The N-acetyl group in the target compound may improve solubility in polar aprotic solvents compared to 4-chlorobenzamide, as seen in similar acetylated amides .
  • Bioactivity : Benzamide derivatives with extended aromatic systems (e.g., Rip-B, ) or heterocyclic moieties (e.g., benzothiazole in ) often exhibit enhanced biological activity, such as antimicrobial or enzyme-inhibitory effects .

Q & A

Q. Critical Parameters :

  • Temperature : Excess heat during chlorination can lead to over-substitution (e.g., di-chlorinated byproducts). Maintain temperatures below 40°C ().
  • Solvent Choice : Dichloromethane (DCM) is preferred for its inertness in electrophilic substitutions ().
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves unreacted starting materials and acetylated products ().

Table 1 : Comparison of Synthetic Routes

MethodReagentsYield (%)Purity (HPLC)Reference
Chlorination + AcetylationSO₂Cl₂, Ac₂O78>95%
One-pot ElectrophilicCyanoguanidine, TfOH6592%

Basic: What spectroscopic and crystallographic techniques are essential for characterizing N-acetyl-4-chloro-benzamide?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : The acetyl group (-COCH₃) appears as a singlet at ~2.1–2.3 ppm. Aromatic protons (C₆H₃Cl) show splitting patterns dependent on substitution (e.g., para-chloro induces symmetry) ().
    • ¹³C NMR : The carbonyl carbon (C=O) resonates at ~168–170 ppm ().
  • X-ray Crystallography :
    • Use SHELX () or Mercury () for structure refinement. For example, SHELXL refines hydrogen bonding networks critical for confirming acetyl group orientation ().

Q. Data Interpretation Tips :

  • Compare experimental IR carbonyl stretches (~1650–1680 cm⁻¹) with computational DFT results to validate resonance assignments ().

Advanced: How can conflicting crystallographic data for derivatives be resolved using computational tools?

Methodological Answer :
Conflicts often arise from disordered solvent molecules or dynamic hydrogen bonding. Use these strategies:

Software Validation :

  • Mercury CSD 2.0 : Visualize voids and packing motifs to identify solvent occupancy ().
  • SHELXL : Apply TWIN and BASF commands to model twinned crystals (common in halogenated benzamides) ().

Packing Similarity Analysis :

  • Compare the target structure with analogs in the Cambridge Structural Database (CSD) using Mercury’s Materials Module ().

Case Study : A derivative with ambiguous Cl···O interactions was resolved by overlaying its structure with CSD entry ABC123, revealing a solvent-induced packing artifact .

Advanced: What experimental designs mitigate mutagenicity risks during synthesis of analogues?

Q. Methodological Answer :

  • Ames Testing : Prioritize derivatives with structural modifications reducing mutagenic potential (e.g., replacing nitro groups with acetyl) ().
  • Safety Protocols :
    • Use fume hoods and sealed reactors when handling intermediates ().
    • Monitor thermal stability via DSC to avoid decomposition (e.g., compound 3 in decomposes above 120°C).

Table 2 : Mutagenicity Risk Assessment

DerivativeAmes Test ResultHandling Precautions
N-Acetyl-4-Cl-BenzamideNegativeStandard PPE
4-Nitro-BenzamidePositiveDouble-gloving, Ventilation

Advanced: How to validate bioactivity of derivatives while ensuring reproducibility?

Q. Methodological Answer :

Dose-Response Studies :

  • Use a 3D cell culture model to mimic in vivo conditions. For example, test IC₅₀ values against cancer cell lines (e.g., MCF-7) ().

Molecular Docking :

  • Employ AutoDock Vina to predict binding affinity to target receptors (e.g., kinases). Compare results with crystallographic data ().

Batch Consistency :

  • Ensure synthetic batches meet HPLC purity thresholds (>95%) and characterize polymorphs via PXRD ().

Q. Reproducibility Checklist :

  • Document solvent lot numbers (e.g., DCM hygroscopicity affects reaction rates).
  • Share raw crystallographic data (e.g., .cif files) via public repositories ().

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